molecular formula C10H16LiNO5 B13517075 Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate

Cat. No.: B13517075
M. Wt: 237.2 g/mol
InChI Key: LJCGQQBOTZRGPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate is a chemical compound with a complex structure that includes a lithium ion, a tert-butoxycarbonyl-protected amino group, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate typically involves multiple steps One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of an oxetane ringThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxetane ring or the Boc-protected amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the Boc-protected amino group and oxetane ring can interact with different enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-3-{[2-(dimethylamino)ethyl]sulfanyl}propanoate
  • Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate

Uniqueness

This compound is unique due to its combination of a lithium ion, a Boc-protected amino group, and an oxetane ring.

Properties

Molecular Formula

C10H16LiNO5

Molecular Weight

237.2 g/mol

IUPAC Name

lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate

InChI

InChI=1S/C10H17NO5.Li/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6;/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1

InChI Key

LJCGQQBOTZRGPK-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC(C1COC1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.